2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
Description
2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic small molecule characterized by a fluoro-substituted phenylamino group connected via a propionamide linker to a 4-methyl-thiazol-2-yl moiety. The compound’s structure combines a thiazole ring, known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities, with a fluorinated aromatic system that enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C13H14FN3OS |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14FN3OS/c1-8-7-19-13(15-8)17-12(18)9(2)16-11-5-3-10(14)4-6-11/h3-7,9,16H,1-2H3,(H,15,17,18) |
InChI Key |
LTKZWQKRYWZMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Amination: The 4-fluoroaniline is introduced through an amination reaction, where the amino group is attached to the phenyl ring.
Amidation: The final step involves the formation of the propionamide moiety through an amidation reaction, where the thiazole ring is coupled with a propionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as methoxy-substituted phenyl derivatives.
Scientific Research Applications
Cancer Treatment
The compound has shown promise as an anticancer agent through various mechanisms:
- Inhibition of Kinases : Research indicates that the compound may inhibit specific protein kinases involved in cell proliferation. For instance, it has been studied for its effects on cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation .
- Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound can lead to apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MV4-11 | 0.25 - 2.50 µM | Induced apoptosis | |
| HeLa | 50 µM | 70% reduction in viability |
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, particularly those involved in inflammatory processes:
- p38 MAPK Inhibition : Compounds similar to 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide have been evaluated for their ability to inhibit p38 MAPK, which plays a significant role in the inflammatory response. This inhibition can provide therapeutic benefits in diseases characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy:
- Activity Against Bacterial Strains : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom may enhance the bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits p38 MAPK activity | |
| Cytotoxicity | Selective cytotoxicity in cancer cell lines |
Case Study on Anticancer Effects
A study focusing on the cytotoxic effects of this compound demonstrated significant reductions in cell viability across various cancer cell lines. For example, treatment with a related derivative resulted in a notable decrease in viability within HeLa cells at specified concentrations, indicating strong potential for further development as an anticancer agent .
Case Study on Antimicrobial Effects
Another investigation into the antimicrobial properties revealed that modifications at the phenyl ring significantly influenced the activity. The introduction of fluorine enhanced antibacterial potency, suggesting structural optimization could lead to more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the thiazole ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Thiazole Substituent Position: The target compound’s 4-methyl group at thiazole C2 (vs.
- Fluorine Substitution: Mono-fluorination in the target compound (4-fluoro) vs. di-fluorination (3,5-difluoro in ) may balance lipophilicity and solubility better, as excessive fluorine can hinder aqueous solubility.
- Core Heterocycles : The pyrazine ring in introduces additional hydrogen-bonding sites compared to the thiazole core of the target compound, possibly altering target selectivity.
Functional Group Analysis
Amide Linkers
The target compound’s propionamide linker is shorter than the ethyl-piperidine linker in , which may limit conformational flexibility but enhance metabolic stability by reducing susceptibility to esterase cleavage.
Fluorinated Aromatic Systems
- In contrast, the 3,5-difluoro substitution in enhances electron deficiency, which could strengthen interactions with electron-rich binding pockets but reduce solubility .
Thiazole vs. Pyrazine Moieties
- Thiazole (target compound): Sulfur atom participates in hydrophobic interactions; nitrogen enables hydrogen bonding.
- Pyrazine (): Two nitrogen atoms offer stronger hydrogen-bonding capacity, possibly improving affinity for polar targets like kinases .
Biological Activity
The compound 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a member of a class of small molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, particularly in drug development. The presence of the 4-fluoro phenyl group and the 4-methyl thiazole moiety contributes to its pharmacological properties.
Research indicates that compounds with similar structures can inhibit specific protein kinases involved in cell proliferation, such as CDK4 and CDK6. These kinases play crucial roles in the cell cycle regulation, making them attractive targets for cancer therapy . The inhibition of these kinases can lead to reduced tumor growth and proliferation.
Anticancer Activity
The compound has shown promising results in preclinical studies targeting various cancer types. For instance, compounds with thiazole derivatives have been reported to exhibit significant cytotoxicity against human cancer cell lines.
- Case Study : In a study involving thiazole-containing compounds, several derivatives demonstrated IC50 values lower than standard chemotherapeutics against A549 lung adenocarcinoma cells, indicating superior efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the phenyl and thiazole rings significantly influence biological activity. For example:
- The introduction of halogen substituents on the phenyl ring enhances potency.
- Methyl substitutions on the thiazole ring have been correlated with increased cytotoxic effects against specific cancer cell lines .
Data Table: Biological Activity Overview
| Compound | Target | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|---|
| 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide | CDK4/CDK6 | < 10 | A549 | Significant inhibition observed |
| Thiazole derivative 1 | Bcl-2 | < 5 | Jurkat | High selectivity |
| Thiazole derivative 2 | CDK6 | < 20 | HCT116 | Effective against colorectal cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
